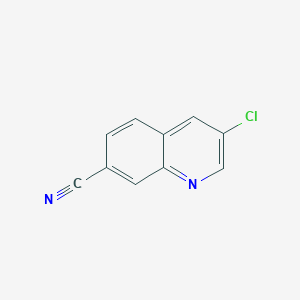

3-Chloroquinoline-7-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H5ClN2 |

|---|---|

Molecular Weight |

188.61 g/mol |

IUPAC Name |

3-chloroquinoline-7-carbonitrile |

InChI |

InChI=1S/C10H5ClN2/c11-9-4-8-2-1-7(5-12)3-10(8)13-6-9/h1-4,6H |

InChI Key |

NIDIJHACBKPKQP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=CN=C2C=C1C#N)Cl |

Origin of Product |

United States |

Reactivity and Transformation of 3 Chloroquinoline 7 Carbonitrile

Nucleophilic Substitution Reactions at the Chloro Position(s)

The chlorine atom at the C-3 position of the quinoline (B57606) ring is susceptible to displacement by a variety of nucleophiles. This reactivity is a cornerstone for the synthesis of diverse functionalized quinoline derivatives.

The substitution of the C-3 chlorine atom with nitrogen-based nucleophiles is a common strategy to introduce amino functionalities. These reactions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism. The reaction of chloroquinolines with primary and secondary amines, as well as hydrazine (B178648), leads to the formation of the corresponding amino-substituted quinolines. researchgate.netekb.eg For instance, reacting 2-chloroquinoline-3-carboxaldehyde with primary amines results in the formation of Schiff bases. ekb.eg Similarly, reactions of chloroquinoline derivatives with hydrazine hydrate (B1144303) are utilized to synthesize hydrazinylquinolines or to construct fused pyrazolo-quinoline heterocyclic systems. rsc.orgnih.gov

While specific studies on 3-chloroquinoline-7-carbonitrile are not extensively detailed in the provided results, the general reactivity of chloroquinolines suggests that it will react with various amines to yield 3-aminoquinoline-7-carbonitrile derivatives. researchgate.netresearchgate.net

Table 1: Examples of Amination Reactions on Chloroquinolines

| Nucleophile | Reagent Example | Expected Product with this compound |

|---|---|---|

| Primary Amine | Aniline | 3-(Phenylamino)quinoline-7-carbonitrile |

| Secondary Amine | Morpholine | 3-Morpholinoquinoline-7-carbonitrile |

Thiolation involves the displacement of the chloro group by a sulfur nucleophile, typically a thiolate anion (RS⁻). This reaction leads to the formation of valuable thioether derivatives. For example, 2,4-dichloroquinoline-3-carbonitrile (B1351073) has been shown to react with thiolate anions to produce the corresponding thioethers. researchgate.net Likewise, 2-chloroquinoline-3-carbaldehyde (B1585622) reacts with alkylthiols to afford 2-(alkylthiol)quinoline-3-carbaldehydes. researchgate.net This indicates that the chloro group on the quinoline ring is reactive towards sulfur nucleophiles. Therefore, this compound is expected to react with thiols in the presence of a base, or with pre-formed thiolate salts, to yield 3-(alkylthio)quinoline-7-carbonitriles or 3-(arylthio)quinoline-7-carbonitriles.

Table 2: Representative Thiolation Reaction

| Nucleophile | Reagent Example | Expected Product with this compound |

|---|---|---|

| Thiolate | Sodium thiomethoxide (NaSMe) | 3-(Methylthio)quinoline-7-carbonitrile |

The introduction of an azide (B81097) group (N₃) in place of the chlorine atom is achieved through nucleophilic substitution using an azide salt, such as sodium azide. This reaction is a key step in the synthesis of various nitrogen-containing heterocyclic compounds. Research has shown that chloroquinoline derivatives, such as 2,4-dichloroquinoline-3-carbonitrile, can be converted to their corresponding azidoquinolines by reacting with sodium azide. researchgate.net The resulting azidoquinolines are versatile intermediates that can be used to synthesize other derivatives. Based on this precedent, this compound is expected to undergo azidation to form 3-azidoquinoline-7-carbonitrile.

Table 3: Representative Azidation Reaction

| Nucleophile | Reagent Example | Expected Product with this compound |

|---|

The chloro group on a quinoline ring can be replaced by a hydroxyl group through hydrolysis, often under acidic or basic conditions, or via microwave irradiation. rsc.org This reaction typically leads to the formation of a quinolinone, which is the tautomeric form of the hydroxyquinoline. For instance, 2-chloro-3-formylquinolines can be converted to 2-oxo-1,2-dihydro-quinoline-3-carbaldehydes by heating in acetic acid with sodium acetate. rsc.org Applying this to this compound, hydrolysis would be expected to yield 3-hydroxyquinoline-7-carbonitrile, which would likely exist in its more stable tautomeric form, 3-oxo-3,4-dihydroquinoline-7-carbonitrile (a quinolin-3-one derivative).

Table 4: Representative Hydrolysis Reaction

| Reaction Condition | Expected Product with this compound |

|---|

Transformations Involving the Carbonitrile Moiety

The carbonitrile (-C≡N) group is a versatile functional group that can be converted into several other functionalities, including carboxamides, carboxylic acids, amines, and tetrazoles.

The hydrolysis of the nitrile group is a fundamental transformation that can be catalyzed by either acid or base. chemguide.co.uk The reaction proceeds in two stages: the nitrile is first hydrolyzed to a carboxamide intermediate, which can then be further hydrolyzed to a carboxylic acid. chemistrysteps.combyjus.com

Under acidic conditions (e.g., heating with aqueous hydrochloric acid), the nitrile is protonated, which increases its electrophilicity and facilitates the attack of water. lumenlearning.com The final product is the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uklibretexts.org

Under basic conditions (e.g., heating with aqueous sodium hydroxide), a hydroxide (B78521) ion directly attacks the nitrile carbon. lumenlearning.com This initially forms the salt of the carboxylic acid (a carboxylate), along with ammonia (B1221849). chemguide.co.uklibretexts.org To obtain the free carboxylic acid, a subsequent acidification step is required. libretexts.org

Therefore, the hydrolysis of this compound can be controlled to yield either 3-chloroquinoline-7-carboxamide (by stopping the reaction at the intermediate stage) or 3-chloroquinoline-7-carboxylic acid. researchgate.net

Table 5: Products of Nitrile Hydrolysis

| Reaction Condition | Intermediate Product | Final Product (after workup) |

|---|---|---|

| Acid-catalyzed hydrolysis (e.g., H₂O, HCl, heat) | 3-Chloroquinoline-7-carboxamide | 3-Chloroquinoline-7-carboxylic acid |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2,4-Dichloroquinoline-3-carbonitrile |

| 2-Chloroquinoline-3-carboxaldehyde |

| 3-Aminoquinoline-7-carbonitrile |

| 3-(Phenylamino)quinoline-7-carbonitrile |

| 3-Morpholinoquinoline-7-carbonitrile |

| 3-Hydrazinylquinoline-7-carbonitrile |

| 3-(Alkylthio)quinoline-7-carbonitrile |

| 3-(Arylthio)quinoline-7-carbonitrile |

| 3-(Methylthio)quinoline-7-carbonitrile |

| 3-(Phenylthio)quinoline-7-carbonitrile |

| 3-Azidoquinoline-7-carbonitrile |

| 3-Hydroxyquinoline-7-carbonitrile |

| 3-Oxo-3,4-dihydroquinoline-7-carbonitrile |

| 3-Chloroquinoline-7-carboxamide |

| 3-Chloroquinoline-7-carboxylic acid |

| Sodium thiomethoxide |

| Aniline |

| Morpholine |

| Hydrazine Hydrate |

| Thiophenol |

| Sodium Azide |

| Sodium Acetate |

| Acetic Acid |

| Hydrochloric Acid |

| Sodium Hydroxide |

| Ammonia |

| Ammonium Salt |

Cycloaddition Reactions (e.g., with hydrazine hydrate for pyrazole (B372694) formation)

Cycloaddition reactions offer a powerful strategy for constructing new heterocyclic rings. While specific examples for this compound are not extensively detailed in the provided results, the general reactivity of nitriles suggests their potential participation in such reactions. For instance, the reaction of nitriles with hydrazine hydrate can lead to the formation of pyrazole derivatives. This type of reaction, a [3+2] cycloaddition, involves the three-atom component of an ylide and a dipolarophile, resulting in a five-membered heterocyclic ring. nih.gov The reaction of pyridazinium ylides with dipolarophiles like dimethylacetylenedicarboxylate (DMAD) or methyl propiolate showcases the formation of azabicycles and pyrrolopyridazines, respectively, highlighting the utility of cycloaddition reactions in building complex heterocyclic systems. nih.gov

Reactions Involving the Nitrile Carbon in Carbon-Carbon Bond Formation

The carbon atom of the nitrile group in this compound is electrophilic and can be attacked by nucleophiles, leading to the formation of new carbon-carbon bonds. cognitoedu.orglibretexts.org This reactivity is crucial for extending the carbon framework of the molecule. cognitoedu.org For example, Grignard reagents can add to the nitrile to form an intermediate imine, which upon hydrolysis, yields a ketone. masterorganicchemistry.com This process effectively converts the nitrile group into a carbonyl group with the addition of an organic substituent from the Grignard reagent. libretexts.orgmasterorganicchemistry.com

Organometallic Reactions and Cross-Coupling Strategies

Organometallic reagents and cross-coupling reactions are indispensable tools for the functionalization of this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Grignard Reactions and Regioselectivity (e.g., 1,2- vs. 1,4-addition)

Grignard reagents (R-MgX) are potent nucleophiles that can react with the quinoline ring system. libretexts.org In quinoline derivatives, two primary modes of addition are possible: 1,2-addition to the imine-like C=N bond and 1,4-addition (conjugate addition) to the α,β-unsaturated system. The regioselectivity of this reaction can be influenced by the nature of the Grignard reagent. For instance, in reactions with 2-chloro-3-cyano-7-methylquinoline, alkyl magnesium halides tend to yield 1,2-addition products, while aryl magnesium halides favor 1,4-addition products. researchgate.net The resulting 4-alkyl-2-chloro-3-cyano-1,4-dihydroquinolines are noted to be less stable than their 4-aryl counterparts. researchgate.net

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira Coupling)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the precise formation of C-C bonds. nih.govlibretexts.orgrsc.org The Sonogashira coupling, specifically, is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.comyoutube.com This reaction typically employs a palladium catalyst, a copper(I) cocatalyst, and an amine base. wikipedia.orgorganic-chemistry.org In the context of this compound, the chloro group at the C3 position can serve as the halide partner in a Sonogashira coupling, enabling the introduction of an alkyne substituent at this position. This reaction proceeds under mild conditions and is tolerant of various functional groups, making it highly valuable in the synthesis of complex molecules. wikipedia.org

Application of Lithium-Magnesium and Zinc-Lithium Reagents

Mixed lithium-magnesium and zinc-lithium reagents offer alternative and often more selective methods for the functionalization of heterocyclic compounds. libretexts.orgwikipedia.orglibretexts.orguni-muenchen.deyoutube.com The use of mixed lithium-magnesium reagents, such as TMPMgCl·LiCl, can facilitate the regioselective metalation (deprotonation) of quinoline systems, creating a nucleophilic site for subsequent reaction with electrophiles. durham.ac.ukresearchgate.net This strategy has been successfully employed in the synthesis of functionalized 7-chloroquinoline (B30040) derivatives. durham.ac.ukresearchgate.net Similarly, the preparation of organozinc reagents from organolithium compounds and zinc salts allows for subsequent palladium-catalyzed cross-coupling reactions. arkat-usa.org These bimetallic reagents can exhibit unique reactivity and selectivity compared to their monometallic counterparts. arkat-usa.org

Heterocyclic Annulation and Fused Ring System Formation

The strategic positioning of the chloro and cyano functionalities on the quinoline core of this compound facilitates the construction of additional heterocyclic rings, a process known as annulation. This leads to the formation of polycyclic aromatic compounds, which are of significant interest due to their diverse biological activities.

The synthesis of pyrazoloquinolines from this compound represents a key transformation. While specific studies detailing this exact conversion are not extensively available in the provided search results, the general synthesis of pyrazolo[4,3-f]quinoline analogs often involves multi-component reactions. For instance, a three-component reaction of an aldehyde, an amine, and acetone (B3395972) using iodine as a catalyst has been reported to produce 7-aryl-9-methyl-3H-pyrazolo[4,3-f]quinoline derivatives in moderate to good yields. purdue.edu Another approach involves the reaction of 5-aminopyrazolone, dimedone, and aromatic aldehydes in the presence of a catalyst to regioselectively synthesize pyrazolo[3,4-b]quinoline derivatives. researchgate.net These methods highlight potential pathways where a suitably functionalized quinoline, derivable from this compound, could serve as a key intermediate.

| Reactants | Catalyst/Reagents | Product | Key Features |

| Aldehyde, Amine, Acetone | Iodine | 7-Aryl-9-methyl-3H-pyrazolo[4,3-f]quinoline | Three-component reaction, moderate to good yields. purdue.edu |

| 5-Aminopyrazolone, Dimedone, Aromatic Aldehyde | H₃PW₁₂O₄₀ | Pyrazolo[3,4-b]quinoline derivatives | Regioselective, multicomponent reaction. researchgate.net |

The formation of benzo[b] nih.govgoogle.comnaphthyridines from quinoline precursors is a well-established synthetic route. A palladium-catalyzed one-pot stepwise coupling-annulation reaction of 2-chloroquinoline-3-carbonitriles with sodium sulfide (B99878) has been shown to produce sulfur-substituted benzo[b] nih.govgoogle.comnaphthyridines. researchgate.net This reaction proceeds through an unusual cyclization where the soft nucleophile, sodium sulfide, attacks the nitrile carbon. researchgate.net Extending this methodology, the use of secondary amines as nucleophiles leads to nitrogen-substituted benzo[b] nih.govgoogle.comnaphthyridines. researchgate.net

Furthermore, the Catellani reaction has been optimized for the one-step synthesis of N-substituted benzo nih.govgoogle.comnaphthyridinones from N-substituted o-bromobenzamides and 4-bromoquinolines with good to excellent yields. nih.gov This intramolecular reaction demonstrates the versatility of palladium catalysis in constructing this fused ring system. nih.gov

| Reactants | Catalyst/Reagents | Product | Yield | Key Features |

| 2-Chloroquinoline-3-carbonitriles, Sodium sulfide | Palladium catalyst | Sulfur-substituted benzo[b] nih.govgoogle.comnaphthyridines | Not specified | One-pot, stepwise coupling-annulation. researchgate.net |

| 2-Chloroquinoline-3-carbonitriles, Secondary amines | Palladium catalyst | Nitrogen-substituted benzo[b] nih.govgoogle.comnaphthyridines | Not specified | One-pot, stepwise coupling-annulation. researchgate.net |

| N-substituted o-bromobenzamides, 4-Bromoquinolines | Palladium catalyst | N-substituted benzo nih.govgoogle.comnaphthyridinones | Up to 98% | Intramolecular Catellani reaction. nih.gov |

The reactivity of the chloroquinoline carbonitrile scaffold extends to the synthesis of other fused polycyclic systems. For instance, 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylates, which can be conceptually derived from a chloroquinoline precursor, react with alkylamines. researchgate.net Subsequent diazotization and reaction with sodium azide, followed by thermolysis, afford novel tetracyclic isoxazolo[3',4':4,5]thieno[2,3-c]quinolines. researchgate.net

Additionally, the synthesis of polycyclic heterofused 7-deazapurine heterocycles has been achieved through a strategy involving the Negishi cross-coupling of a bis(4,6-dichloropyrimidin-5-yl)zinc reagent with (het)aryl halides. nih.gov The resulting (het)aryl-pyrimidines are then converted to the fused deazapurine systems via azidation and thermal cyclization. nih.gov This highlights the potential of halogenated quinolines as building blocks for complex, multi-ring structures.

| Starting Material | Key Transformation | Product | Significance |

| 3-Amino-4-chlorothieno[3,2-c]quinoline-2-carboxylates | Diazotization, azidation, thermolysis | Isoxazolo[3',4':4,5]thieno[2,3-c]quinolines | Formation of a novel tetracyclic ring system. researchgate.net |

| (Het)aryl halides | Negishi cross-coupling, azidation, thermal cyclization | Polycyclic heterofused 7-deazapurine heterocycles | Synthesis of complex, biologically relevant scaffolds. nih.gov |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides insight into the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts and coupling patterns, the precise arrangement of atoms can be determined.

¹H NMR Analysis and Chemical Shift Interpretation

In the ¹H NMR spectrum of a quinoline (B57606) derivative, the protons on the heterocyclic and benzene (B151609) rings resonate at distinct chemical shifts due to their different electronic environments. docbrown.info The presence of electron-withdrawing groups, such as a chlorine atom and a nitrile group, significantly influences these shifts. The chlorine atom at the C-3 position and the nitrile group at the C-7 position deshield the neighboring protons, causing them to resonate at a lower field (higher ppm values).

To illustrate, a hypothetical ¹H NMR data table is presented below, based on general knowledge of similar structures.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 | 8.5 - 8.8 | s |

| H-4 | 8.0 - 8.3 | s |

| H-5 | 7.8 - 8.1 | d |

| H-6 | 7.5 - 7.8 | d |

| H-8 | 8.2 - 8.5 | s |

s : singlet, d : doublet

¹³C NMR Analysis and Carbon Fingerprinting

The ¹³C NMR spectrum provides a "fingerprint" of the carbon skeleton of the molecule. Each unique carbon atom in 3-Chloroquinoline-7-carbonitrile will give a distinct signal. The chemical shifts of these carbons are influenced by their hybridization and the electronegativity of the attached atoms.

The carbon atoms of the quinoline ring typically resonate between 120 and 150 ppm. oregonstate.educompoundchem.com The carbon attached to the chlorine atom (C-3) and the carbon of the nitrile group (C≡N) will have characteristic chemical shifts. The nitrile carbon is typically found in the 110-120 ppm region. oregonstate.edu The carbon atoms in the vicinity of the nitrogen atom and the chlorine atom will be shifted downfield.

A predicted ¹³C NMR data table for this compound is provided below.

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 150 - 155 |

| C-3 | 135 - 140 |

| C-4 | 145 - 150 |

| C-4a | 125 - 130 |

| C-5 | 128 - 132 |

| C-6 | 126 - 130 |

| C-7 | 110 - 115 |

| C-8 | 130 - 135 |

| C-8a | 148 - 152 |

| C≡N | 115 - 120 |

Advanced NMR Techniques (e.g., 2D NMR)

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are employed. wikipedia.orghuji.ac.il Experiments like COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached carbons and long-range carbons, respectively. ipb.ptyoutube.com These techniques would be crucial for confirming the substitution pattern and the complete structural elucidation of this compound. rsc.org

Infrared (IR) and Raman Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Characteristic Vibrational Modes of the Quinoline Ring

The quinoline ring system exhibits a series of characteristic vibrational bands. The C-H stretching vibrations of the aromatic protons typically appear in the region of 3100-3000 cm⁻¹. astrochem.org The C=C and C=N stretching vibrations of the quinoline ring are observed in the 1650-1400 cm⁻¹ range. researchgate.netiosrjournals.org Ring breathing and deformation vibrations occur at lower frequencies. researchgate.net For instance, in quinoline itself, C-H out-of-plane bending motions are observed in the 840-740 cm⁻¹ range. astrochem.org

Analysis of Nitrile and Halogen Stretching Frequencies

The presence of the nitrile (C≡N) and chloro (C-Cl) groups in this compound gives rise to specific and identifiable absorption bands in the vibrational spectra.

The nitrile group has a strong and sharp characteristic stretching vibration that typically appears in the range of 2260-2220 cm⁻¹. The exact frequency can be influenced by the electronic environment. nih.gov

The C-Cl stretching vibration is generally found in the fingerprint region of the IR spectrum, typically between 800 and 600 cm⁻¹. mdpi.com The position of this band can vary depending on the nature of the carbon atom to which the chlorine is attached (aromatic vs. aliphatic) and the presence of other substituents.

A table summarizing the expected characteristic vibrational frequencies for this compound is presented below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Nitrile (C≡N) | Stretching | 2260 - 2220 |

| Quinoline Ring (C=C, C=N) | Stretching | 1650 - 1400 |

| Quinoline Ring | C-H out-of-plane bending | 850 - 750 |

| C-Cl | Stretching | 800 - 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic structure of molecules containing chromophores. The quinoline core, being a conjugated aromatic heterocycle, exhibits characteristic electronic transitions that can be analyzed by UV-Vis spectroscopy. researchgate.netbritannica.com The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. For this compound, the principal transitions are of the π→π* and n→π* type. researchgate.netresearchgate.net

The π→π* transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system of the fused benzene and pyridine (B92270) rings. researchgate.net These are typically high-energy transitions resulting in strong absorption bands. The n→π* transitions involve the promotion of an electron from a non-bonding (n) orbital, specifically the lone pair on the nitrogen atom of the quinoline ring, to an antibonding π* orbital. researchgate.net These transitions are generally of lower energy and result in weaker absorption bands compared to π→π* transitions. masterorganicchemistry.com

While specific experimental data for this compound is not detailed in the available literature, data from analogous quinoline derivatives allows for an estimation of its absorption characteristics. For instance, various substituted quinolines exhibit absorption maxima corresponding to these transitions in the 250-410 nm range. researchgate.netresearchgate.net The presence of substituents like the chloro and cyano groups can influence the precise wavelength and intensity of these absorptions.

Table 1: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected Wavelength (λmax) Range | Associated Orbitals | Relative Intensity |

| π → π | 250–350 nm | π (bonding) → π (antibonding) | High |

| n → π | 300–410 nm | n (non-bonding) → π (antibonding) | Low to Medium |

Note: The exact λmax values are dependent on the solvent and the electronic effects of the substituents.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound and for deducing its structure through the analysis of fragmentation patterns. nih.gov In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing ionization to a radical cation (the molecular ion, M⁺˙) and subsequent fragmentation into smaller, charged ions. nih.gov

The molecular formula of this compound is C₁₀H₅ClN₂. Its exact molecular weight can be calculated, which corresponds to the molecular ion peak in the mass spectrum. Due to the presence of a chlorine atom, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments, with two peaks separated by two mass units (the M⁺˙ and M+2 peaks) in an approximate 3:1 intensity ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. libretexts.org

The fragmentation of the this compound molecular ion is expected to proceed through several characteristic pathways common to aromatic and halogenated compounds. The stability of the aromatic quinoline ring often results in a prominent molecular ion peak. libretexts.org Key fragmentation steps would likely include the loss of the chlorine atom and the cleavage of the cyano group. The fragmentation of quinoline derivatives has been shown to provide valuable structural information. nih.gov

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formula of Lost Neutral |

| 188 | [C₁₀H₅³⁵ClN₂]⁺˙ (Molecular Ion) | - |

| 153 | [C₁₀H₅N₂]⁺ | Cl• |

| 161 | [C₉H₅³⁵ClN]⁺˙ | HCN |

| 126 | [C₉H₄N]⁺ | Cl•, HCN |

Note: The m/z values are for the most abundant isotope of each element. Chlorine-containing fragments will exhibit a corresponding M+2 peak.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. The technique involves diffracting a beam of X-rays off a single, well-ordered crystal of the substance. researchgate.net The resulting diffraction pattern is used to calculate an electron density map, from which the precise positions of all atoms in the crystal lattice can be determined.

For this compound, a successful single-crystal X-ray diffraction analysis would provide definitive proof of its structure. It would yield precise measurements of all bond lengths (e.g., C-C, C-N, C-Cl) and bond angles, confirming the geometry of the fused quinoline ring system and its substituents. Furthermore, it would reveal the planarity of the aromatic system and the torsional angles describing the orientation of the substituents relative to the ring.

This technique also elucidates the packing of molecules in the crystal lattice, revealing any significant intermolecular interactions such as π-π stacking between the aromatic rings or dipole-dipole interactions involving the chloro and cyano groups. While a specific crystal structure for this compound is not reported in the searched literature, the parameters that would be obtained from such an analysis are well-defined.

Table 3: Structural Parameters Obtainable from X-ray Crystallography

| Parameter | Description | Significance for this compound |

| Crystal System | The classification of the crystal based on its symmetry (e.g., monoclinic, triclinic). | Defines the fundamental symmetry of the solid-state packing. |

| Space Group | The specific symmetry group of the crystal. | Provides detailed information on the symmetry operations within the unit cell. |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal. | Defines the size and shape of the basic building block of the crystal. |

| Bond Lengths | The precise distance between the nuclei of two bonded atoms (in Ångströms). | Confirms covalent bond character (e.g., C=N vs. C-N) and the effect of substituents. |

| Bond Angles | The angle formed between three connected atoms (in degrees). | Defines the local geometry around each atom and confirms hybridization states. |

| Torsion Angles | The dihedral angle between four consecutively bonded atoms (in degrees). | Describes the conformation and planarity of the ring system and substituents. |

Computational Chemistry and Mechanistic Insights into 3 Chloroquinoline 7 Carbonitrile Reactivity

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to understand the properties of quinoline (B57606) derivatives.

Geometry Optimization and Molecular Structure Prediction

Theoretical calculations, typically at the B3LYP/6-311G(d,p) level of theory, are employed to determine the most stable three-dimensional arrangement of atoms in 3-chloroquinoline-7-carbonitrile. This process, known as geometry optimization, provides crucial information about bond lengths, bond angles, and dihedral angles. These optimized geometric parameters are fundamental for subsequent computational analyses and for correlating structure with reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. libretexts.org The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, play a crucial role in chemical reactions. physchemres.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive and less stable. physchemres.org For quinoline derivatives, DFT calculations have been used to determine these energy gaps, providing insights into their potential as reactants in various chemical transformations. nih.gov A lower HOMO-LUMO gap can be indicative of enhanced antibacterial activity in certain quinoline-3-carbonitrile derivatives. nih.gov

Table 1: Frontier Molecular Orbital (FMO) Parameters

| Parameter | Description | Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. physchemres.org |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. physchemres.org |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical stability and reactivity. researchgate.net |

Electrostatic Potential Surface (MEPS) Analysis

The Molecular Electrostatic Potential Surface (MEPS) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. chemrxiv.orgdergipark.org.tr The MEPS map displays regions of negative potential (electron-rich) and positive potential (electron-deficient).

In the context of this compound, the MEPS analysis would reveal the most likely sites for chemical reactions. Regions of negative potential, often located around electronegative atoms like nitrogen and the cyano group, are susceptible to electrophilic attack. researchgate.net Conversely, areas of positive potential indicate regions prone to nucleophilic attack. researchgate.net The color-coded map provides a clear, qualitative guide to the molecule's reactive behavior. researchgate.net

Analysis of Atomic Charges and Electron Density Distribution

The distribution of electron density and atomic charges within this compound provides a quantitative measure of its electronic structure. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom.

This analysis helps in identifying the most electropositive and electronegative centers in the molecule. For instance, the carbon atom attached to the chlorine and the carbon of the nitrile group are expected to carry partial positive charges, making them susceptible to nucleophilic attack. The nitrogen atom of the quinoline ring and the nitrile group will have a partial negative charge, indicating their nucleophilic character. Understanding this distribution is crucial for predicting how the molecule will interact with other reagents.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited states of molecules and predict their electronic absorption spectra. sissa.itarxiv.org By calculating the transition energies and oscillator strengths, TD-DFT can simulate the UV-Visible spectrum of this compound. uci.eduprinceton.edu

This theoretical spectrum can be compared with experimental data to validate the computational method and to gain a deeper understanding of the electronic transitions occurring within the molecule. The analysis of the orbitals involved in these transitions can reveal their nature, such as n→π* or π→π* transitions, providing valuable information about the molecule's photophysical properties.

Theoretical Predictions of Reactivity and Regioselectivity

Computational models are increasingly used to predict the outcome of chemical reactions, including their reactivity and regioselectivity. rsc.orgmit.edu For this compound, theoretical methods can be employed to model its behavior in various reactions.

By calculating the activation energies for different possible reaction pathways, it is possible to predict the most likely product. nih.gov For example, in nucleophilic aromatic substitution reactions, calculations can determine whether the nucleophile will preferentially attack at the C3 position (bearing the chloro group) or other positions on the quinoline ring. These predictions are based on factors such as the stability of the intermediates and transition states, which can be modeled with a high degree of accuracy using modern computational techniques. nih.gov This predictive capability is invaluable for designing synthetic routes and understanding reaction mechanisms.

Future Research Directions and Unexplored Avenues for 3 Chloroquinoline 7 Carbonitrile

Development of Novel and Sustainable Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry. For 3-chloroquinoline-7-carbonitrile, a key area of future research will be the development of novel and sustainable synthetic routes that are not only efficient but also environmentally benign. Traditional methods for quinoline (B57606) synthesis often rely on harsh conditions and hazardous reagents.

Future approaches should prioritize:

Catalyst-free and solvent-free reactions: Exploring mechanochemical methods, such as ball milling, or solid-state reactions could significantly reduce solvent waste and energy consumption.

Flow chemistry: Continuous flow reactors offer enhanced safety, scalability, and precise control over reaction parameters, leading to higher yields and purities. The magnesiation of 7-chloroquinolines has been successfully demonstrated under both batch and continuous flow conditions, indicating the potential for this technology in the synthesis of this compound derivatives. durham.ac.uk

Bio-catalysis: Employing enzymes or whole-cell systems could provide highly selective and environmentally friendly alternatives to traditional chemical catalysts.

Utilization of renewable feedstocks: Investigating synthetic pathways that start from biomass-derived materials would contribute to a more sustainable chemical industry. A "green synthesis" method for chloro-substituted heterocyclic rings, including quinolines, has been patented, highlighting the industrial interest in such approaches. google.com

| Methodology | Advantages | Disadvantages | Future Research Focus |

| Traditional Batch Synthesis | Well-established, versatile | Often requires harsh conditions, large solvent volumes, potential for thermal runaways | Optimization for milder conditions, reduced waste |

| Microwave-Assisted Synthesis | Rapid heating, increased reaction rates, often higher yields | Specialized equipment required, scalability can be a challenge | Broader application to diverse quinoline derivatives, scale-up studies |

| Flow Chemistry | Excellent heat and mass transfer, enhanced safety, easy scalability, precise process control | Higher initial equipment cost, potential for clogging | Integration of in-line purification and analysis, development of multi-step flow syntheses |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Enzyme stability and cost can be limiting, substrate scope may be narrow | Enzyme engineering for broader substrate acceptance and improved stability |

Exploration of Unconventional Reactivity Pathways

The inherent reactivity of the this compound core provides a fertile ground for exploring unconventional reaction pathways. Moving beyond standard nucleophilic aromatic substitution reactions at the C-3 position will be crucial for unlocking new chemical space.

Key areas for investigation include:

C-H activation: Direct functionalization of the quinoline ring's C-H bonds offers a more atom-economical approach to derivatization. Research into regioselective C-H activation at various positions on the quinoline nucleus will be highly valuable.

Photoredox catalysis: This rapidly evolving field enables novel transformations under mild conditions. Investigating the photoredox-catalyzed reactions of this compound could lead to the discovery of unprecedented reactivity patterns.

Transition-metal-catalyzed cross-coupling reactions: While Suzuki, Heck, and Buchwald-Hartwig couplings are standard, exploring less common coupling partners and novel catalytic systems could yield unique derivatives. For instance, palladium-catalyzed one-pot coupling-annulation reactions of 2-chloroqunoline-3-carbonitriles have been used to synthesize sulfur-substituted benzo[b] researchgate.netresearchgate.netnaphthyridines. researchgate.net

Reactions involving the nitrile group: While often seen as a stable functional group, the nitrile moiety can participate in a variety of transformations, including cycloadditions and reductions to amines or aldehydes. The reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) with aqueous ammonia (B1221849) in the presence of ceric ammonium (B1175870) nitrate (B79036) to yield 2-chloroquinoline-3-carbonitrile (B1354263) demonstrates the reactivity around this functional group. rsc.org

Advanced Derivatization for Enhanced Chemical Diversity

The development of advanced derivatization protocols is essential for fully harnessing the potential of this compound as a scaffold for generating diverse chemical libraries. nih.govresearchgate.net These libraries are critical for screening for biological activity and identifying new lead compounds in drug discovery.

Future research should focus on:

Late-stage functionalization: Developing methods to introduce functional groups at a late stage in the synthetic sequence allows for the rapid generation of analogues from a common intermediate. This is a key strategy in modern medicinal chemistry. preprints.org

Multi-component reactions (MCRs): MCRs offer an efficient way to build molecular complexity in a single step. Designing novel MCRs that incorporate this compound as a key component could lead to the rapid synthesis of complex heterocyclic systems. acs.org

Diversity-oriented synthesis (DOS): DOS strategies aim to create libraries of structurally diverse molecules that systematically explore chemical space. Applying DOS principles to the derivatization of this compound will be a powerful approach for discovering novel structures with interesting properties. preprints.org

Bioisosteric replacement: Systematically replacing the chloro and nitrile groups with other functional groups that have similar physicochemical properties (bioisosteres) can lead to compounds with improved potency, selectivity, or pharmacokinetic profiles.

| Position | Current Approaches | Future Directions |

| C-3 (Chloro) | Nucleophilic aromatic substitution (SNAr) with amines, alcohols, thiols. researchgate.net | Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira rsc.org), C-H activation-based coupling, photoredox catalysis. |

| C-7 (Nitrile) | Reduction to amine or aldehyde, hydrolysis to carboxylic acid. | Cycloaddition reactions, transition-metal-catalyzed additions, conversion to other heterocycles. |

| Quinoline Core | Limited direct functionalization. | Regioselective C-H activation at C-2, C-4, C-5, C-6, and C-8, development of novel annulation strategies. |

Applications as Versatile Synthetic Intermediates and Building Blocks

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of more complex and valuable molecules. Its bifunctional nature allows for sequential and site-selective modifications, making it an ideal starting material for a wide range of targets. Quinoline-3-carbonitrile derivatives have been reported as valuable starting materials for the development of broad-spectrum antibacterial agents. researchgate.net

Future applications could include:

Synthesis of kinase inhibitors: The quinoline scaffold is a common feature in many approved kinase inhibitors. This compound could serve as a key intermediate for the synthesis of novel kinase inhibitors with unique substitution patterns.

Development of novel agrochemicals: Heterocyclic compounds play a significant role in modern agriculture. The unique structural features of this compound derivatives could lead to the discovery of new herbicides, fungicides, or insecticides.

Design of organic electronic materials: The electron-deficient nature of the quinoline ring, enhanced by the nitrile group, suggests that derivatives of this compound could have interesting photophysical properties suitable for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Probes for chemical biology: Fluorescently tagged or biotinylated derivatives of this compound could be synthesized and used as chemical probes to study biological processes.

Integration of Machine Learning in Reaction Prediction and Optimization

The intersection of chemistry and artificial intelligence is poised to revolutionize chemical research. Machine learning (ML) algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new reactions, suggest optimal reaction conditions, and even propose novel synthetic routes. researchgate.netnih.govnips.ccmedium.com

For this compound, ML could be applied to:

Predict regioselectivity: In C-H activation or other functionalization reactions where multiple sites are available, ML models could predict the most likely position of reaction, guiding experimental design.

Optimize reaction conditions: ML algorithms can be used to build models that predict reaction yield and purity based on parameters such as temperature, solvent, catalyst, and reaction time. researchgate.net These models can then be used to identify the optimal conditions for a given transformation, saving time and resources.

Discover novel reactions: By analyzing vast amounts of chemical data, ML models may be able to identify novel and non-intuitive reaction pathways for this compound and its derivatives.

Virtual screening of derivatives: ML models can be trained to predict the biological activity or material properties of virtual compounds. This would allow for the in-silico screening of large virtual libraries of this compound derivatives, prioritizing the most promising candidates for synthesis and testing.

The development of a robust feedback loop, where experimental results are used to continuously retrain and improve the ML models, will be crucial for the successful integration of AI into the chemical workflow.

Q & A

Q. How can discrepancies between computational predictions and experimental data for this compound’s reactivity be resolved?

- Methodological Answer : Perform DFT calculations to model reaction pathways (e.g., chlorination kinetics) and compare with experimental rate constants. If contradictions arise, re-examine assumptions (e.g., solvent effects, transition state steric hindrance). Cross-reference with in vitro kinetic studies using UV-Vis spectroscopy to track intermediate formation .

Q. What strategies are effective in studying the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Design accelerated degradation studies:

- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, monitoring decomposition via LC-MS.

- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (>200°C) .

- Light Sensitivity : Expose to UV-Vis light and track photodegradation products .

Q. How can structure-activity relationship (SAR) studies be structured to explore this compound’s potential in medicinal chemistry?

- Methodological Answer : Synthesize derivatives with modifications at the 3-Cl and 7-CN positions (e.g., substituting Cl with Br or CN with amide groups). Test against biological targets (e.g., malaria parasites) using in vitro assays, correlating electronic effects (Hammett constants) with activity. Compare with artemisinin derivatives’ SAR profiles to identify synergistic mechanisms .

Q. What experimental approaches address contradictions in toxicity data for halogenated quinolines?

- Methodological Answer : Conduct comparative in vitro/in vivo toxicity assays:

- In Vitro : Use human cell lines (e.g., HepG2) to measure IC values.

- In Vivo : Administer to model organisms (e.g., zebrafish embryos) at graded doses (10–100 µM).

- Mechanistic Studies : Apply transcriptomics to identify oxidative stress or apoptosis pathways. Resolve discrepancies by standardizing test protocols (e.g., OECD guidelines) .

Data Analysis and Reporting

Q. How should researchers handle conflicting spectroscopic data during structural confirmation?

- Methodological Answer : Re-run experiments under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Use 2D NMR (COSY, HSQC) to resolve signal overlap. Cross-check with high-resolution mass spectrometry (HRMS) for molecular ion consistency. Document anomalies in supplementary materials with raw data files .

Q. What statistical methods are appropriate for analyzing dose-response curves in biological assays involving this compound?

- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC/IC. Use ANOVA to compare variance across replicates. Validate with bootstrap resampling for small datasets (n < 6) .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Adhere to OSHA HCS standards:

- PPE : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods for synthesis steps.

- Spill Management : Absorb with diatomaceous earth; dispose as halogenated waste .

- Exposure Limits : Monitor airborne concentrations (PAC-1: 2.1 mg/m³) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.